
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- is a complex organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring The specific structure of this compound includes a methoxy group (-OCH₃), a methyl group (-CH₃), and a sulfophenylazo group (-N=N-C₆H₄-SO₃H) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- typically involves the diazotization of an aromatic amine followed by azo coupling. The general steps are as follows:
Diazotization: The aromatic amine (e.g., 2-methoxy-5-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as 3-aminobenzenesulfonic acid, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the azo group.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Substitution: Formation of halogenated, hydroxylated, or cyanated derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of various oxidation states of the azo group.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the azo group can interact with nucleophiles and undergo redox reactions. These properties make it a versatile compound in chemical synthesis and applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-
- Benzenediazonium, 4,5-diethoxy-2-(6-methoxy-1-oxido-2H-benzotriazol-2-yl)-
- 2-Methoxy-5-methyl-4-[(3-sulfophenyl)azo]benzenediazonium
Uniqueness
The presence of the methoxy, methyl, and sulfophenylazo groups in Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- imparts unique chemical properties, such as enhanced solubility and reactivity. These features distinguish it from other similar compounds and make it particularly useful in specific applications, such as dye synthesis and biomolecule labeling.
Propiedades
Número CAS |
61290-30-0 |
|---|---|
Fórmula molecular |
C14H13N4O4S+ |
Peso molecular |
333.34 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-4-[(3-sulfophenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3/p+1 |
Clave InChI |
HYLVOMPFLVGUCF-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



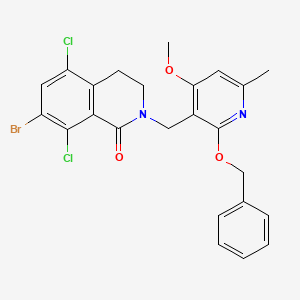
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
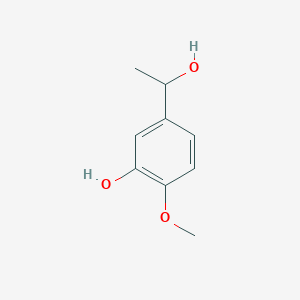
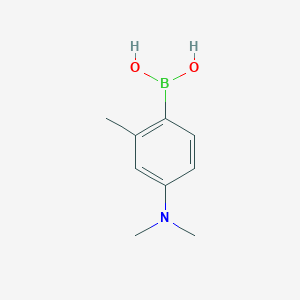
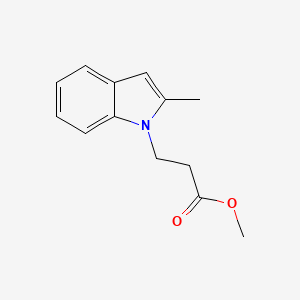
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)

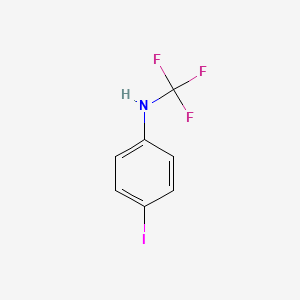
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)

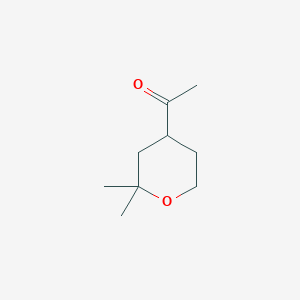
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
